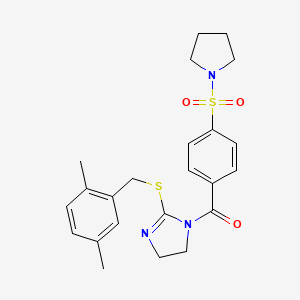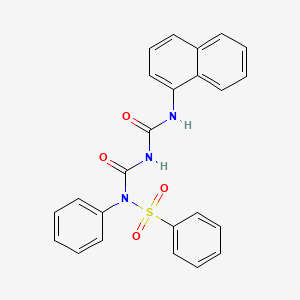![molecular formula C7H11NO4S B2722906 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 2241138-48-5](/img/structure/B2722906.png)
8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid” is a chemical compound with the CAS Number: 2241138-48-5 . Its IUPAC name is (1S,5S)-8-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid 8,8-dioxide . The molecular weight of this compound is 205.23 .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO4S/c9-6(10)7-2-1-4-8(5-3-7)13(7,11)12/h1-5H2,(H,9,10) .Chemical Reactions Analysis
The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Aplicaciones Científicas De Investigación
Synthesis of Conformationally Constrained Dipeptide Isosteres : 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and various α-amino acids, are described as conformationally constrained dipeptide isosteres. These compounds have been synthesized using a novel strategy involving the transformation of amino acids into N-benzylamino alcohols, followed by condensation and oxidation processes (Guarna et al., 1999).
Development of a Conformationally Rigid Analogue of 2-Aminoadipic Acid : A new analogue of 2-amino-adipic acid, featuring an 8-azabicyclo[3.2.1]octane skeleton, has been synthesized. This compound was developed from dimethyl rac-2,5-dibromohexanedioate, demonstrating a unique approach to creating rigid molecular structures (Kubyshkin et al., 2009).
Creation of New Proline Analogues : The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new analogue of the amino acid proline with a bicyclic structure, has been described. This process utilizes simple, high-yielding transformations and accessible starting materials, highlighting the potential for creating novel amino acid derivatives (Casabona et al., 2007).
Synthesis of Enantiopure Bicyclic Pyrrolidine Derivatives : The creation of enantiomerically pure bicyclic pyrrolidine derivatives, used as chiral auxiliaries in Michael-type reactions, showcases the synthesis of complex organic molecules with specific stereochemistry (Martens & Lübben, 1991).
Construction of 6,8-Dioxabicyclo[3.2.1]octane Frameworks : The 6,8-dioxabicyclo[3.2.1]octane skeleton is a common structural motif in bioactive natural products. Various synthetic approaches to access this framework are surveyed, demonstrating its importance in the synthesis of complex natural products (Zhang & Tong, 2016).
Synthesis of New Enantiopure Bicyclic γ/δ-amino Acid : A novel enantiopure γ/δ-amino acid with a 3-aza-6,8-dioxabicyclo[3.2.1]octane structure has been synthesized, demonstrating the potential of these compounds in organic and peptidomimetic synthesis (Guarna et al., 2002).
Immunomodulatory Agents Dioxothiadiazabicyclo[3.3.0]octanes
: This study describes the synthesis of 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes, showcasing their potential as immunomodulatory agents. The compounds were tested for their ability to stimulate T cells and activate macrophage oxidative metabolism, indicating biomedical applications (Refouvelet et al., 1994).
Safety and Hazards
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This area of research is expected to continue to be a focus in the future.
Propiedades
IUPAC Name |
8,8-dioxo-8λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)7-2-1-4-8(5-3-7)13(7,11)12/h1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAVFERODPJBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)S2(=O)=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2722823.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2722825.png)

![N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2722827.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)



![1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2722835.png)
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2722838.png)


![N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B2722844.png)